(2S)-2-phenylpiperazine is a chiral compound classified under the piperazine family, which consists of heterocyclic organic compounds featuring a six-membered ring containing two nitrogen atoms at opposite positions. The specific configuration of (2S)-2-phenylpiperazine is characterized by a phenyl group attached to the second carbon of the piperazine ring in the (S)-configuration. Piperazines are notable for their diverse pharmacological properties and play significant roles in various therapeutic applications, including but not limited to neurological disorders and anti-anxiety treatments.
The compound is identified by the CAS number 137766-74-6 and is available for purchase through various chemical suppliers. Its synthesis and applications have been documented in scientific literature, highlighting its relevance in both academic research and industrial applications.
(2S)-2-phenylpiperazine falls under the category of chiral amines and is utilized in medicinal chemistry due to its potential interactions with biological targets. This compound's unique stereochemistry contributes to its specific pharmacological effects compared to its enantiomers and derivatives.
The synthesis of (2S)-2-phenylpiperazine can be achieved through several methods, primarily focusing on cyclization reactions involving phenylhydrazine and appropriate precursors. A common synthetic route involves:
In industrial settings, more efficient methods may be employed, such as asymmetric synthesis using chiral catalysts or auxiliaries to directly produce the (2S)-enantiomer. This approach enhances yield and purity while reducing the need for extensive purification steps.
The molecular formula of (2S)-2-phenylpiperazine is , with a molecular weight of approximately 178.24 g/mol. The structure features a six-membered piperazine ring with two nitrogen atoms and a phenyl group attached to one of the carbon atoms.
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 178.24 g/mol |
Melting Point | Not extensively documented |
Solubility | Soluble in organic solvents |
(2S)-2-phenylpiperazine participates in various chemical reactions, including:
Common reagents and conditions for these reactions include:
The mechanism of action for (2S)-2-phenylpiperazine involves its interaction with various biological targets, particularly neurotransmitter receptors. It has been studied for its potential effects on serotonin and dopamine pathways, which are crucial in regulating mood and behavior.
Research indicates that (2S)-2-phenylpiperazine may act as a selective serotonin reuptake inhibitor or modulator, influencing neurotransmitter levels in the brain and potentially providing therapeutic effects for conditions such as anxiety and depression .
The compound exhibits basic characteristics typical of piperazines due to the presence of nitrogen atoms within its structure. This basicity allows for participation in nucleophilic substitution reactions.
(2S)-2-phenylpiperazine has a wide range of applications across several scientific fields:
Phenylpiperazine derivatives represent a cornerstone of rational drug design, evolving from early psychotropic agents to targeted therapeutics. The unsubstituted 1-phenylpiperazine scaffold emerged in the mid-20th century as a rigid analogue of amphetamine, sharing monoamine-releasing properties but with modified selectivity profiles. Research demonstrated its norepinephrine release potency (EC₅₀ = 186 nM) exceeds serotonin (EC₅₀ = 880 nM) and dopamine (EC₅₀ = 2,530 nM) release, establishing it as a lead for neuroactive agents [1]. This foundational work spurred systematic exploration of substituted variants, leveraging the piperazine ring’s synthetic versatility for bioactivity optimization.
Table 1: Evolution of Key Phenylpiperazine Derivatives in Bioactive Molecule Development
Derivative | Structural Features | Primary Applications | Key Advances |
---|---|---|---|
1-Phenylpiperazine (1-PP) | Unsubstituted phenyl ring | Neuropharmacology research probe | Rigid amphetamine analogue; selective norepinephrine release [1] |
TFMPP | 3-Trifluoromethyl substitution | Serotonin receptor modulation | Enhanced 5-HT receptor affinity; early appetite suppressant research |
mCPP | 3-Chloro substitution | Metabolic & psychiatric research | Mixed serotonergic activity; used in receptor mapping studies [1] |
Phenylpiperazine hydantoins | 3-Benzyl-5,5-dimethylhydantoin conjugation | Antimicrobial efflux pump inhibition | First synthetic Msr(A) EPIs (e.g., compound 9, IC₅₀ = 15.63 µM) [2] |
Metal dithiocarbamate complexes | Cu(II)/Zn(II)/Pt(II) chelates | Anticancer agents | DNA interaction & NF-κB inhibition; circumvents cisplatin resistance [7] |
N-Acyl-N-phenylpiperazines | Bicyclic hydrophobic acyl groups | Excitatory amino acid transporter (EAAT) inhibition | Mid-micromolar EAAT1-3 inhibition (e.g., (±)-exo-1, IC₅₀ = 10–40 µM) [9] |
Agrochemical applications exploit the scaffold’s capacity for hydrophobic domain interaction. Recent derivatives incorporate halogenated benzyl groups (e.g., 2,4-dichlorobenzyl-hydantoin conjugate 9) to inhibit bacterial efflux pumps. This compound achieved 15.63 µM potency against S. epidermidis Msr(A), demonstrating phenylpiperazine’s utility in overcoming macrolide resistance [2]. Concurrently, dithiocarbamate-metal complexes (Cu(II), Zn(II), Pt(II)) bearing phenylpiperazine exhibited anticancer activity through DNA binding and NF-κB pathway suppression, offering alternatives to classical platinum therapies [7].
The chiral center at the piperazine C2 position critically determines biological interactions. (2S)-2-Phenylpiperazine’s configuration enables precise spatial orientation of its pharmacophores, differentiating it from the (2R)-enantiomer in target engagement. Commercial availability of both enantiomers (e.g., Levodropropizine impurities/references) facilitates stereoselective studies [6]. X-ray crystallography confirms distinct solid-state packing and hydrogen-bonding networks between enantiomers, directly influencing solubility and bioavailability [5] [7].
Table 2: Comparative Analysis of (2S) vs. (2R)-2-Phenylpiperazine Properties
Property | (2S)-2-Phenylpiperazine | (2R)-2-Phenylpiperazine | Biological Implications |
---|---|---|---|
Absolute Configuration | S-configuration at C2 | R-configuration at C2 | Differential fit into chiral binding pockets (e.g., EAATs, neurotransmitter receptors) |
Crystalline Packing | Unique H-bonding network | Mirror-image H-bonding | Altered dissolution rates & crystal stability [5] |
Receptor Binding | Higher EAAT1/3 affinity in select analogues | Reduced target complementarity | Enantiomer-specific activity loss in SAR studies [9] |
Synthetic Accessibility | Requires chiral resolution/asymmetric synthesis | Similar complexity | Cost differential impacts large-scale applications |
Metabolic Stability | Stereospecific CYP450 interactions | Distinct metabolite profiles | Variable pharmacokinetics despite identical molecular formulae |
Structure-activity relationship (SAR) studies of excitatory amino acid transporter (EAAT) inhibitors reveal stark enantioselectivity. Analogues containing the (2S)-configuration often maintain or enhance activity compared to racemates, while (2R)-forms show precipitous potency drops. This suggests EAAT binding pockets possess stereosensitive subdomains where the (S)-enantiomer’s spatial arrangement optimizes hydrophobic contacts or hydrogen bonding [9]. Similarly, in CNS-targeted ligands, the (S)-configuration improves blood-brain barrier penetration due to optimized transporter interactions, though metabolism studies remain limited for the specific enantiomer.
Table 3: Physicochemical Properties of (2S)-2-Phenylpiperazine
Property | Value | Conditions/Analysis Method | Significance |
---|---|---|---|
Molecular Formula | C₁₀H₁₄N₂ | Elemental analysis | Consistent with enantiomers; MW = 162.23 g/mol [5] |
Melting Point | 83–87°C | Capillary method | Polymorph screening recommended for formulation [5] |
Boiling Point | 289.2 ± 25.0°C | 760 mmHg | Indicates thermal stability for melt processing [5] |
Density | 1.0 ± 0.1 g/cm³ | 20°C | Predicts formulation buoyancy & mixing behavior |
LogP | 0.51 (predicted) | Computational estimation | Balanced hydrophobicity for membrane permeability [5] |
Refractive Index | 1.522 | Sodium D-line (589 nm), 20°C | Useful for purity assessment & reaction monitoring [5] |
Contemporary asymmetric synthesis focuses on catalytic enantioselective routes. Chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Ru(BINAP) enable direct construction of the (S)-configured center. Resolution techniques remain common, however, leveraging diastereomeric salt formation with tartaric acid derivatives. The (2S)-enantiomer’s rising importance is evidenced by dedicated reference standards (e.g., Levodropropizine impurity A) in pharmacopeial testing [6]. Future directions include exploiting its stereochemistry for covalent inhibitors or proteolysis-targeting chimeras (PROTACs), where precise orientation is mandatory for ternary complex formation.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: